2,4,6,8,10-Pentaazaundecane-1,11-diamine
Description
3,6,9-Triazaundecane-1,11-diamine, systematically named 2,4,6,8,10-Pentaazaundecane-1,11-diamine in some nomenclature systems, is a branched polyamine with the molecular formula C₈H₂₃N₅ and a molecular weight of 189.31 g/mol. It is commonly referred to as tetraethylenepentamine (TEPA) and serves as a versatile intermediate in organic synthesis, epoxy curing, and corrosion inhibition .
Properties
CAS No. |
119927-11-6 |
|---|---|
Molecular Formula |
C6H21N7 |
Molecular Weight |
191.28 g/mol |
IUPAC Name |
N'-[[[[(aminomethylamino)methylamino]methylamino]methylamino]methyl]methanediamine |
InChI |
InChI=1S/C6H21N7/c7-1-9-3-11-5-13-6-12-4-10-2-8/h9-13H,1-8H2 |
InChI Key |
OLHYTWJRKVCIIO-UHFFFAOYSA-N |
Canonical SMILES |
C(N)NCNCNCNCNCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10-Pentaazaundecane-1,11-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a polyamine precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 2,4,6,8,10-Pentaazaundecane-1,11-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8,10-Pentaazaundecane-1,11-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce simpler amines.
Scientific Research Applications
2,4,6,8,10-Pentaazaundecane-1,11-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,4,6,8,10-Pentaazaundecane-1,11-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Key Physical and Chemical Properties:
- Melting Point : –40°C
- Boiling Point : 340°C
- Solubility : 867.4 g/L in water at 4.5°C
- Structure : Features five amine groups arranged in a branched aliphatic chain, with nitrogen atoms positioned at 1, 3, 6, 9, and 11 in the undecane backbone .
Comparison with Similar Compounds
Structural Comparison with Other Polyamines
| Compound Name | Formula | Nitrogen Atoms | Chain Length | Key Features |
|---|---|---|---|---|
| 3,6,9-Triazaundecane-1,11-diamine | C₈H₂₃N₅ | 5 | Undecane | Branched, five amine groups |
| Triethylenetetramine (TETA) | C₆H₁₈N₄ | 4 | Decane | Linear, four amine groups |
| Pentaethylenehexamine (PEHA) | C₁₀H₂₈N₆ | 6 | Dodecane | Linear, six amine groups |
| 3-Azapentane-1,5-diamine | C₅H₁₃N₃ | 3 | Pentane | Short-chain, linear |
Key Differences :
- Branching : Unlike linear polyamines (e.g., TETA, PEHA), 3,6,9-Triazaundecane-1,11-diamine has a branched structure, enhancing its chelation efficiency and thermal stability .
- Nitrogen Density : With five nitrogen atoms, it exhibits higher ligand capacity compared to TETA (4 N) but lower than PEHA (6 N) .
Physical and Chemical Properties
| Property | 3,6,9-Triazaundecane-1,11-diamine | Triethylenetetramine (TETA) | Pentaethylenehexamine (PEHA) |
|---|---|---|---|
| Melting Point (°C) | –40 | –35 | –25 |
| Boiling Point (°C) | 340 | 266 | 350 |
| Solubility (g/L, 25°C) | 867.4 | Miscible | 920 |
| Molecular Weight | 189.31 | 146.23 | 232.38 |
Notable Trends:
Insights :
- Ecological toxicity data for this compound remain incomplete, contrasting with well-documented risks for tributyl phosphate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
